molecular formula C16H13N3O3S B2653794 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1021078-72-7

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2653794
CAS No.: 1021078-72-7
M. Wt: 327.36
InChI Key: IXJJPAGKMKMNIP-UHFFFAOYSA-N
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Thiazolopyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a thioamide under acidic conditions to form the thiazolopyridine ring.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a coupling reaction, such as Suzuki or Stille coupling, using a benzo[d][1,3]dioxole derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification Techniques: Employing advanced purification methods such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the positions on the thiazolopyridine ring.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C to room temperature.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound has shown promise as a potential inhibitor of specific enzymes and receptors. For example, derivatives of thiazolopyridine have been investigated for their inhibitory activity against phosphoinositide 3-kinase (PI3K), which is implicated in various cancers .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridine Derivatives: Compounds with similar thiazolopyridine cores but different substituents.

    Benzo[d][1,3]dioxole Derivatives: Compounds with the benzo[d][1,3]dioxole moiety but different functional groups.

Uniqueness

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the thiazolopyridine and benzo[d][1,3]dioxole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-8-5-9(2)17-14-13(8)23-16(18-14)19-15(20)10-3-4-11-12(6-10)22-7-21-11/h3-6H,7H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJJPAGKMKMNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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